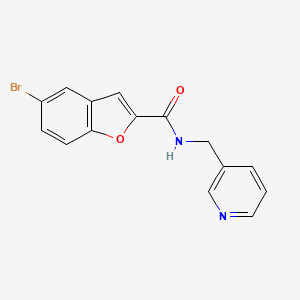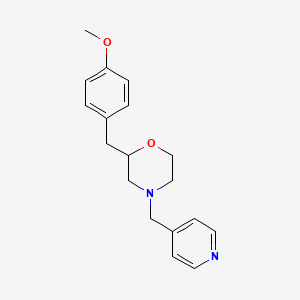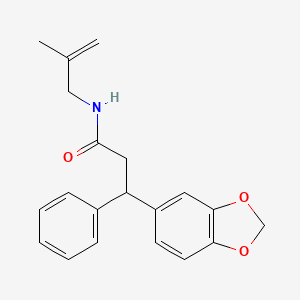![molecular formula C23H26N4O B6012995 N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine](/img/structure/B6012995.png)
N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. This compound works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones that regulate blood glucose levels. DPP-4 inhibitors have gained popularity in recent years due to their efficacy and safety profile.
Wirkmechanismus
N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors work by inhibiting the enzyme this compound, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, this compound inhibitors increase the levels of these hormones, which in turn stimulate insulin secretion, reduce glucagon secretion, and slow gastric emptying. These actions ultimately lead to improved glucose control in diabetic patients.
Biochemical and Physiological Effects
This compound inhibitors have several biochemical and physiological effects that contribute to their therapeutic efficacy. These effects include:
- Increased insulin secretion: GLP-1 and GIP stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. By inhibiting this compound, this compound inhibitors increase the levels of these hormones, which in turn stimulate insulin secretion and improve glucose control.
- Reduced glucagon secretion: GLP-1 and GIP also inhibit glucagon secretion from pancreatic alpha cells. By inhibiting this compound, this compound inhibitors increase the levels of these hormones, which in turn reduce glucagon secretion and further improve glucose control.
- Slowed gastric emptying: GLP-1 and GIP also slow gastric emptying, which reduces the rate of glucose absorption from the gut and further improves glucose control.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors have several advantages and limitations for lab experiments. Some of the advantages include:
- High specificity: this compound inhibitors are highly specific for the this compound enzyme, which reduces the risk of off-target effects.
- Minimal toxicity: this compound inhibitors have a favorable safety profile with minimal toxicity.
- Easy to administer: this compound inhibitors are available in oral formulations, which makes them easy to administer in lab experiments.
Some of the limitations include:
- Limited solubility: this compound inhibitors have limited solubility in water, which can make them difficult to work with in lab experiments.
- High cost: this compound inhibitors can be expensive, which may limit their use in lab experiments.
- Limited availability: Some this compound inhibitors may be difficult to obtain due to limited availability.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors. Some of these include:
- Combination therapy: this compound inhibitors may be used in combination with other antidiabetic drugs to improve glucose control and reduce the risk of complications.
- Cardiovascular outcomes: Further studies are needed to determine the long-term cardiovascular outcomes of this compound inhibitors.
- Mechanisms of action: Further studies are needed to elucidate the mechanisms of action of this compound inhibitors and their effects on other physiological systems.
- Safety in special populations: Further studies are needed to determine the safety and efficacy of this compound inhibitors in special populations such as pregnant women and children.
- New drug development: Further research is needed to develop new and more effective this compound inhibitors for the treatment of type 2 diabetes.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors involves the reaction of 1-(4-(1H-pyrazol-1-yl)benzoyl)piperidine with 3,4-dimethylaniline in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors have been extensively studied for their potential therapeutic applications in type 2 diabetes. Several clinical trials have shown that this compound inhibitors can effectively lower blood glucose levels, improve insulin sensitivity, and reduce the risk of cardiovascular complications in diabetic patients. Additionally, this compound inhibitors have been shown to have a favorable safety profile with minimal side effects.
Eigenschaften
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-(4-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-17-6-9-20(15-18(17)2)25-21-5-3-13-26(16-21)23(28)19-7-10-22(11-8-19)27-14-4-12-24-27/h4,6-12,14-15,21,25H,3,5,13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMDEDDDRPWMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6012916.png)


![1-[(3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B6012946.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B6012956.png)
![2-[4-(cyclohexylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6012964.png)
![1-(2-phenoxyethyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6012980.png)
![3-(1-adamantyl)-1-(2-hydroxyethyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B6012988.png)

![(3-fluoro-4-methoxyphenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6013009.png)

![2-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6013022.png)
